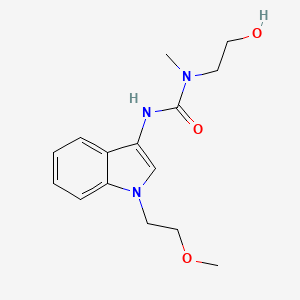

1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea

Description

1-(2-Hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea is a synthetic urea derivative featuring a 1H-indole core substituted with a 2-methoxyethyl group at the 1-position and a 2-hydroxyethyl group at the urea nitrogen. The urea backbone is further modified with a methyl group on the terminal nitrogen. The 2-hydroxyethyl and 2-methoxyethyl substituents likely enhance solubility and hydrogen-bonding interactions, while the indole moiety contributes to π-π stacking and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-17(7-9-19)15(20)16-13-11-18(8-10-21-2)14-6-4-3-5-12(13)14/h3-6,11,19H,7-10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTKOHMMSHXOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)NC1=CN(C2=CC=CC=C21)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This indole-derived urea has been studied for its effects on various biological targets, including kinases and other proteins involved in signaling pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a hydroxyethyl group and a methoxyethyl group attached to an indole moiety, which is significant for its biological interactions.

Inhibition of GSK-3β

Research indicates that compounds with similar structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an important enzyme in various signaling pathways, including those related to mood regulation and cancer. For instance, a related maleimide compound demonstrated an IC50 value of 21 nM against GSK-3β, suggesting that structural modifications can significantly influence potency .

Anticancer Properties

Indole derivatives have been recognized for their anticancer properties. The indole framework is known to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells. Studies have shown that modifications to the indole structure can enhance its cytotoxic effects. For example, the introduction of hydroxy and methoxy groups has been linked to increased activity against specific cancer cell lines .

Comparative Analysis of Related Compounds

| Compound Name | Structure | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | Indole derivative with hydroxyethyl | 21 | GSK-3β inhibitor |

| Compound B | Indole derivative without substitutions | 148 | Lower potency |

| Compound C | Indole with methoxyethyl substitution | 114 | Moderate potency |

This table illustrates how variations in the chemical structure can lead to significant differences in biological activity.

Study on GSK-3β Inhibition

A study published in Nature examined a series of indole derivatives, including those structurally similar to 1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea. The results indicated that compounds with hydroxyethyl substitutions exhibited enhanced inhibitory effects on GSK-3β compared to their unsubstituted counterparts. This suggests that the hydroxyethyl group plays a crucial role in modulating biological activity .

Antitumor Activity

In another study focused on anticancer activity, researchers evaluated the effects of various indole-based compounds on human cancer cell lines. The results demonstrated that compounds with methoxy groups showed increased cytotoxicity and apoptosis induction compared to those without such modifications. This reinforces the importance of functional groups in enhancing the therapeutic potential of indole derivatives .

Comparison with Similar Compounds

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea

- Structure : Contains a urea backbone linked to a 2-methylphenyl group and a 2-(indol-3-yl)ethyl chain.

- Key Differences: Lacks the hydroxyethyl and methoxyethyl substituents, resulting in reduced polarity.

1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

- Structure : A pyrrole-dione derivative with indole and hydroxyethyl substituents.

- Key Differences : The pyrrole-dione core replaces the urea group, enabling conjugation with thiols or amines. The dual hydroxyethyl groups increase hydrophilicity, similar to the target compound.

- Activity : Demonstrates potent cytotoxic activity against cancer cell lines, likely via inhibition of protein kinase C (PKC) isoforms .

N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

- Structure : Features a dual indole system connected by an acetamide linker. One indole is substituted with a 2-methoxyethyl group, similar to the target compound.

- Key Differences : The acetamide linker and fluorine substituent introduce distinct electronic and steric effects. The lack of a urea group reduces hydrogen-bonding capacity.

Functional Group Impact on Physicochemical Properties

Key Observations :

- The target compound’s hydroxyethyl and methoxyethyl groups reduce LogP compared to purely aromatic analogues, improving solubility.

- The urea group provides additional hydrogen-bonding capacity, enhancing target engagement compared to acetamide or pyrrole-dione derivatives.

Anticancer Activity

Enzyme Inhibition

- Urea Derivatives : Urea groups are common in kinase inhibitors (e.g., sorafenib). The target compound’s substituents may favor interactions with ATP-binding pockets.

- Thiazole/Thiadiazole Analogues : highlights indole-thiazole hybrids with IC₅₀ values <1 µM against tyrosine kinases, though these lack urea groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.